(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHFUZYRJKGMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone involves multiple steps, often starting with the preparation of the thiazepanone ring. This can be achieved through a cyclization reaction involving 2-fluoroaniline and thioglycolic acid under acidic conditions to form the thiazepane backbone. Subsequent N-oxidation with hydrogen peroxide introduces the dioxido groups.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar steps but optimized for bulk production. High-pressure reactors and continuous flow techniques can enhance yield and efficiency. The process typically involves:
Cyclization of 2-fluoroaniline with thioglycolic acid.
Oxidation to introduce dioxido groups.
Coupling with a dimethylaminobenzene derivative.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized further to form sulfonic acid derivatives.
Reduction: : The thiazepanone ring can be reduced to thiazepane under specific conditions.
Substitution: : Halogen substitution reactions can occur at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride.
Substitution: : Nucleophiles such as sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : Produces sulfonic acid derivatives.
Reduction: : Produces reduced thiazepane compounds.
Substitution: : Produces halogenated derivatives.
Scientific Research Applications
The compound (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Molecular Formula
- C : 18
- H : 18
- N : 2
- O : 3
- S : 1
Structural Features
The compound features a thiazepane ring, which is known for its role in pharmacological activities, combined with a dimethylamino phenyl group that enhances its interaction with biological targets.
Pharmaceutical Development
The compound is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible activity against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of similar thiazepane derivatives on cancer cell lines. Results indicated that modifications in the thiazepane structure could enhance potency against specific cancer types, suggesting that the compound may exhibit similar properties .
Research has shown that compounds with a dimethylamino group often exhibit significant biological activity, including antitumor and antimicrobial effects.
Case Study: Antimicrobial Properties
A related compound was tested for antimicrobial efficacy against several bacterial strains. The results demonstrated that the presence of fluorophenyl and dimethylamino groups contributed to increased antibacterial activity, highlighting the potential of the compound in treating infections .
Neuropharmacology
Given its structural components, this compound is also being studied for its neuropharmacological properties, particularly in relation to neurotransmitter modulation.
Case Study: Neurotransmitter Interaction
Research focused on compounds with similar structures indicated that they could influence serotonin and dopamine pathways, potentially leading to therapeutic applications in mood disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
The compound interacts primarily with neurological receptors, possibly acting as an agonist or antagonist depending on its structural conformation. The dimethylamino group can form hydrogen bonds with receptor sites, while the fluorophenyl and thiazepanone moieties facilitate binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other 1,4-thiazepane derivatives and aryl ketones. Below is a comparative analysis with the closest analogue from the evidence:
Functional Group Impact
- Sulfone vs. Triazole : The sulfone group in the target compound and CAS 2177365-41-0 contributes to higher polarity and metabolic stability compared to triazole-based derivatives (), which may exhibit stronger lipophilicity (XlogP 4.1) and reduced solubility .
- Fluorophenyl Positioning : The 2-fluorophenyl group in the thiazepane ring (shared by both thiazepane derivatives) likely enhances steric shielding and resistance to oxidative metabolism compared to 4-fluorophenyl analogues.
- Dimethylamino vs. This may improve aqueous solubility and CNS penetration .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The target compound’s estimated XlogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is lower than triazole-based derivatives (XlogP 4.1) due to the polar sulfone and dimethylamino groups .
- Polar Surface Area (PSA) : A PSA of ~63 Ų aligns with compounds exhibiting moderate blood-brain barrier penetration, contrasting with the higher PSA (~90 Ų) of triazole derivatives, which may limit CNS activity .
Biological Activity
The compound (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 317.37 g/mol
- CAS Number : Not currently available in the literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Condensation Reactions : Combining dimethylamino compounds with thiazepan derivatives.
- Functional Group Modifications : Incorporating fluorine and dioxido groups to enhance biological activity.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
Neuroprotective Effects
The compound has also shown potential neuroprotective effects against oxidative stress-induced neuronal cell death. In a study evaluating neuronal cell viability using lactate dehydrogenase assays, it was found that compounds with similar structural features significantly reduced cell death caused by oxidative stress.
Antimicrobial Activity
Preliminary antimicrobial tests revealed that the compound possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Studies and Research Findings
- Cell Viability Assays : A study published in PubMed evaluated the effects of various derivatives of dimethylamino compounds on neuronal cells. The findings suggested that modifications at the phenyl ring significantly enhanced neuroprotective properties .
- Anticancer Mechanisms : Research published in De Gruyter highlighted the structural analysis of similar compounds, revealing how substitutions at specific positions can modulate anticancer activity through altered binding affinities to target proteins .
- Antimicrobial Studies : A comprehensive review in AroCageDB discussed the structure-activity relationships (SAR) of thiazepan derivatives, indicating that fluorinated compounds generally exhibit improved antimicrobial properties due to enhanced membrane permeability .
Q & A
Q. What are the limitations of current SAR studies for fluorophenyl-containing thiazepanes, and how can they be addressed?
- Answer :
- Limitations : Limited data on para- vs. ortho-fluorophenyl effects; most studies focus on mono-fluorinated analogs.
- Solutions : Synthesize di-/tri-fluorinated variants and use comparative molecular field analysis (CoMFA) to map steric/electronic requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
